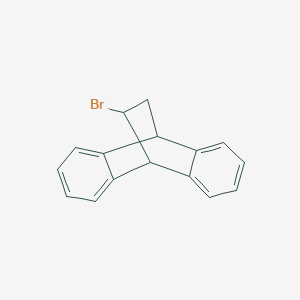
5-(4-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: , often referred to as “CDMT” , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Vorbereitungsmethoden
Synthetic Routes::
- The reaction typically occurs in a suitable solvent (such as ethanol or dimethyl sulfoxide ) under reflux conditions.
- The resulting product is purified through recrystallization or column chromatography.
CDMT: can be synthesized through various routes, but one common method involves the condensation of with followed by cyclization with .
- While laboratory-scale synthesis is well-established, large-scale industrial production of CDMT remains limited due to its sensitivity to hydrolysis (especially in water).
- Researchers are actively exploring more robust synthetic methods for industrial applications.
Analyse Chemischer Reaktionen
Reactivity::
- It undergoes reactions such as oxidation , reduction , and substitution .
CDMT: is prone to nucleophilic attack due to the presence of the electron-withdrawing and the electron-donating groups.
Oxidation: Treatment with mild oxidants (e.g., , ) converts the thiol group to a disulfide.
Reduction: or reduces the imine group to the corresponding amine.
Substitution: react with to form alkylated derivatives.
Disulfide derivatives: (formed during oxidation) and are common outcomes.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Its unique structure makes it valuable in designing ligands for metal complexes.
CDMT: serves as a versatile building block for the synthesis of novel compounds.
Anticancer Research: Researchers explore its potential as an anticancer agent due to its reactivity with cellular thiols.
Antibacterial Properties: Some studies suggest antibacterial activity.
Neuropharmacology: Investigated for its effects on neurotransmitter systems.
Photovoltaics: Used in dye-sensitized solar cells.
Materials Science: Employed in the design of functional materials.
Wirkmechanismus
- Further research is needed to elucidate specific molecular targets.
CDMT: likely exerts its effects through interactions with cellular thiols, affecting redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include thiazoles , thiadiazoles , and other triazoles , but none precisely match its combination of features.
CDMT: stands out due to its unique triazole-thiol structure.
Eigenschaften
Molekularformel |
C17H15ClN4O2S |
|---|---|
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4O2S/c1-23-14-7-8-15(24-2)12(9-14)10-19-22-16(20-21-17(22)25)11-3-5-13(18)6-4-11/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChI-Schlüssel |
NJLNDCLHMPBGKH-VXLYETTFSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]-](/img/structure/B12002261.png)



![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B12002293.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B12002298.png)


![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12002310.png)



![N'-[(E)-(4-isopropylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B12002323.png)

